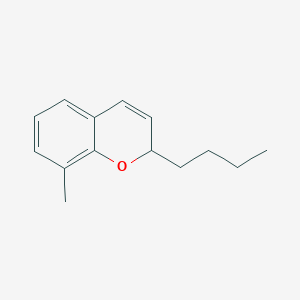

2-Butyl-8-methyl-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-butyl-8-methyl-2H-chromene |

InChI |

InChI=1S/C14H18O/c1-3-4-8-13-10-9-12-7-5-6-11(2)14(12)15-13/h5-7,9-10,13H,3-4,8H2,1-2H3 |

InChI Key |

HDXDNXFWCWDBCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C=CC2=CC=CC(=C2O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyl 8 Methyl 2h Chromene and Analogous 2h Chromenes

Regioselective and Stereoselective Synthetic Approaches for 2H-Chromene Ring Construction

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For 2-Butyl-8-methyl-2H-chromene, this involves the selective formation of the chromene ring on a 2-methylphenol derivative and the introduction of a butyl group at the C2 position.

Brønsted and Lewis acid catalysis are foundational strategies for the synthesis of 2H-chromenes. These reactions often proceed through the formation of an ortho-quinone methide intermediate followed by a 6π-electrocyclization.

A dual catalyst system comprising a Brønsted acid and a Lewis acid has been shown to be effective in promoting C-C bond formation in the synthesis of 2H-chromene scaffolds. For instance, the reaction of 2H-chromene acetals with ethyl diazoacetate can be efficiently catalyzed by a combination of an achiral Lewis acid and a Brønsted acidic phosphoric acid catalyst, yielding functionalized 2H-chromenes in good yields. msu.edunih.gov The use of chiral BINOL-derived phosphoric acids can introduce enantioselectivity into this transformation. nih.gov

Boronic acid catalysis, often in conjunction with a Brønsted acid co-catalyst, provides a powerful method for the condensation of phenols with α,β-unsaturated carbonyls to furnish 2H-chromenes. researchgate.net Optimal results have been achieved using electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, along with diphenylphosphinic acid. researchgate.net This catalytic system is particularly effective for less reactive substrates. researchgate.net A proposed mechanism involves the formation of a benzodioxaborinine intermediate, which then fragments to an ortho-quinone methide that undergoes electrocyclic ring closure.

| Catalyst System | Reactants | Product | Yield | Reference |

| Brønsted Acid/Lewis Acid | 2H-Chromene Acetal, Ethyl Diazoacetate | Diazoester substituted 2H-chromene | Good | msu.edunih.gov |

| C6F5B(OH)2 / Diphenylphosphinic Acid | Phenol, α,β-Unsaturated Carbonyl | Substituted 2H-chromene | - | researchgate.net |

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. mdpi.comrsc.orgresearchgate.netnih.gov For 2H-chromenes, this approach allows for the enantioselective construction of the chromene ring, which is crucial for the synthesis of biologically active compounds.

A notable example is the asymmetric tandem oxa-Michael-Henry reaction of a salicylaldehyde (B1680747) with a conjugated nitroalkene, catalyzed by an L-proline derived aminocatalyst. This reaction provides 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity in a short reaction time. organic-chemistry.org

| Catalyst | Reactants | Product | Enantioselectivity | Reference |

| L-proline derived aminocatalyst | Salicylaldehyde, Conjugated nitroalkene | 2-Alkyl/aryl-3-nitro-2H-chromene | Excellent | organic-chemistry.org |

Transition-metal catalysis offers a diverse range of transformations for the synthesis of 2H-chromenes, often with high efficiency and selectivity. msu.eduscispace.comresearchgate.net

Cobalt-catalyzed reactions provide a novel route to 2H-chromenes. A [Co(II)(porphyrin)] complex can catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes. msu.edu This process proceeds through a metallo-radical activation mechanism, forming a Co(III)-carbene radical intermediate. msu.edu This intermediate undergoes radical addition to the alkyne, followed by a hydrogen atom transfer and subsequent sigmatropic ring-closing to yield the 2H-chromene product. acs.org This method is tolerant of a wide range of substituents on both starting materials. msu.edu

Gold catalysts, such as Ph3PAuNTf2, have been employed in the synthesis of 2H-chromenes from propargyl aryl ethers. msu.edu This versatile reaction proceeds at room temperature and affords good to high yields with various functional groups. msu.edu

Palladium-catalyzed reactions have also been developed for the asymmetric synthesis of 2-aryl-2H-chromenes. A notable example is an enantioselective 6-endo-trig cyclization reaction.

| Metal Catalyst | Reactants | Reaction Type | Product | Reference |

| [Co(II)(porphyrin)] | Salicyl-N-tosylhydrazone, Terminal alkyne | Metallo-radical activation | Substituted 2H-chromene | msu.eduacs.org |

| Ph3PAuNTf2 | Propargyl aryl ether | Cyclization | Substituted 2H-chromene | msu.edu |

| Palladium Complex | - | 6-endo-trig cyclization | 2-Aryl-2H-chromene | - |

The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry, often aligning with the principles of green chemistry.

A direct, regioselective synthesis of 2,2-dimethyl-2H-chromenes has been achieved through the microwave irradiation of a phenol and 3-methyl-2-butenal in CDCl3 without any added catalyst. themjalab.com This method is notable for its mild, neutral reaction conditions and its tolerance of acid- and base-sensitive functional groups. themjalab.com The reaction is believed to proceed via a transient ortho-quinone methide intermediate, which undergoes a 6π-electrocyclization. themjalab.com

Another transition-metal-free approach involves the coupling of triorganoindium reagents with chromene acetals in the presence of BF3·OEt2, which affords 2-substituted chromenes in good yields. organic-chemistry.org

| Reaction Conditions | Reactants | Product | Key Feature | Reference |

| Microwave irradiation, CDCl3 | Phenol, 3-Methyl-2-butenal | 2,2-Dimethyl-2H-chromene | Catalyst-free, Regioselective | themjalab.com |

| BF3·OEt2 | Chromene acetal, Triorganoindium reagent | 2-Substituted chromene | Transition-metal-free C-C bond formation | organic-chemistry.org |

Multi-component Reaction (MCR) Strategies for 2H-Chromene Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net

The Petasis condensation, a three-component reaction of a salicylaldehyde, an amine, and a vinylic or aromatic boronic acid, can be utilized to synthesize 2H-chromenes. organic-chemistry.org The reaction is assisted by the ortho-hydroxyl group and is followed by a cyclization step upon heating, which eliminates the amine. organic-chemistry.org

| Reaction Name | Reactants | Catalyst | Product | Reference |

| TBAF-catalyzed MCR | Salicylaldehyde, Acetylacetone, Alcohol | Tetra-n-butylammonium fluoride (B91410) (TBAF) | Alkoxy-substituted 2H-chromene | researchgate.net |

| Petasis Condensation | Salicylaldehyde, Amine, Vinylic/Aromatic boronic acid | - (or resin-bound amine) | Substituted 2H-chromene | organic-chemistry.org |

Green Chemistry Principles and Sustainable Approaches in 2H-Chromene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. benthamdirect.com

The use of water as a solvent is a key aspect of green chemistry. The synthesis of substituted 2-amino-4H-chromenes has been achieved in water using expanded perlite as a green, heterogeneous catalyst. nih.gov This method offers mild reaction conditions, a simple work-up procedure, and high yields. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. A catalyst-free, microwave-assisted synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695) has been reported. nih.govfrontiersin.org This rapid and eco-friendly method provides high yields of the desired products. nih.govfrontiersin.org Additionally, microwave-assisted multicomponent reactions have been employed for the synthesis of novel 2H-chromene derivatives. mdpi.com

The use of biodegradable and reusable catalysts is also a hallmark of green chemistry. For example, 3-nitrophenylboronic acid has been used as a green catalyst for the multi-component synthesis of 2-amino-4H-chromenes in ethanol. nih.gov

| Green Approach | Reactants | Catalyst/Conditions | Key Advantage | Reference |

| Aqueous Synthesis | Aromatic aldehyde, α-Naphthol, Malononitrile | Expanded Perlite | Use of water as a green solvent | nih.gov |

| Microwave-Assisted Synthesis | β-Amino acrylate, Salicylaldehyde | Ethanol, 100°C, 1-2 h | Catalyst-free, Rapid, Eco-friendly | nih.govfrontiersin.org |

| Green Catalyst | Phenol, Malononitrile, Aromatic aldehyde | 3-Nitrophenylboronic acid | Environmentally friendly catalyst | nih.gov |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing operational hazards. Several solvent-free methods for synthesizing 2H-chromene derivatives have been developed, often demonstrating improved yields and simplified work-up procedures.

One notable approach involves the mechanochemical synthesis of coumarins (2H-chromen-2-ones) via Pechmann condensation under solvent-free conditions, which offers advantages such as waste minimization and simple operation. Another efficient, solvent-free synthesis of 2-amino-4H-chromene derivatives utilizes a reusable magnetic nanocatalyst (MNPs@Cu) at 90°C, achieving high to excellent yields in short reaction times. Similarly, ZnO nanoparticles loaded on zeolite-Y have been employed as a highly active catalyst for the one-pot, three-component reaction of aldehydes, 2-naphthol, and malononitrile under solvent-free conditions. orgchemres.org

Ball milling represents another effective solvent-free technique. A cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes, catalyzed by potassium carbonate under solvent-free ball milling conditions, provides 3-nitro-2H-chromenes in good yields with short reaction times. organic-chemistry.org

Table 1: Examples of Solvent-Free Synthesis of Chromene Derivatives

| Product Type | Reactants | Catalyst/Conditions | Key Advantages |

| 2-Amino-4H-chromenes | Aldehydes, 2-naphthol, malononitrile | ZnO@zeolite-Y, 110°C | High activity, reusability, easy product isolation |

| 3-Nitro-2H-chromenes | Salicylaldehydes, β-nitrostyrenes | K₂CO₃, Ball milling | Short reaction times, mild conditions |

| 2-Amino-4H-chromenes | Alcohols, malononitrile, β-dicarbonyls | (γ-Fe₂O₃-Im-Py)₂WO₄, TBHP, 90°C | Use of readily available alcohols, high yields |

Utilization of Sustainable Catalytic Systems (e.g., Nanocatalysts, Ionic Liquids, Metal-Organic Frameworks, Zeolites)

The development of sustainable catalysts is pivotal for modern organic synthesis. These systems offer high efficiency, selectivity, and reusability, aligning with the principles of green chemistry.

Nanocatalysts : Nanomaterials provide high surface-area-to-volume ratios, leading to enhanced catalytic activity. Monodisperse palladium nanoparticles supported on graphene oxide (Pd@GO) have been used as a highly efficient and recyclable heterogeneous catalyst for the one-pot synthesis of 2-amino-4H-chromene derivatives. bohrium.com Another novel system involves a base-metal multifunctional nanomagnetic catalyst, (γ-Fe₂O₃-Im-Py)₂WO₄, which facilitates a multicomponent tandem oxidation process starting from alcohols to produce 2-amino-3-cyano-4H-chromenes under solvent-free conditions. nih.gov

Ionic Liquids (ILs) : Ionic liquids are considered green reaction media due to their negligible vapor pressure, high thermal stability, and reusability. daneshyari.com They have been effectively used for the synthesis of 2H-chromenes. benthamdirect.comresearchgate.net For instance, the three-component condensation of aldehydes, malononitrile, and naphthols proceeds rapidly in water catalyzed by the basic ionic liquid 1-butyl-3-methyl imidazolium hydroxide ([bmim]OH) to afford 2-amino-2-chromenes in high yields. daneshyari.com Neutral ionic liquids like [bmim]Br can also act as an efficient promoting medium for the catalyst-free synthesis of 2-amino-2-chromenes. asianpubs.org Furthermore, ionic liquid-coated carbon nanotubes (IL@CNTs) have been developed as metal-free, heterogeneous catalysts for synthesizing chromene derivatives in water under sonothermal conditions. acs.org

Metal-Organic Frameworks (MOFs) : MOFs are crystalline porous materials with high surface areas and tunable catalytic sites. Erbium-organic frameworks have been demonstrated as heterogeneous Lewis acid catalysts for the synthesis of tetrahydro-4H-chromenes. nih.gov

Zeolites : Zeolites are microporous aluminosilicates that can act as catalysts or catalyst supports due to their high surface area, thermal stability, and shape-selective properties. orgchemres.orgmdpi.com A regioselective synthesis of 2H-1-benzopyrans has been achieved through a zeolite-induced heterodomino reaction between phenols and α-alkynols. acs.org Additionally, ZnO nanoparticles supported on zeolite-Y serve as a highly effective and reusable nanocatalyst for the solvent-free synthesis of 2-amino-4H-chromenes. orgchemres.org

Microwave-Assisted and Ultrasound Synthesis Techniques

Alternative energy sources like microwaves and ultrasound have been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Microwave-Assisted Synthesis : Microwave irradiation has become a popular method for the rapid and efficient synthesis of chromene derivatives. nih.govsemanticscholar.orgjmest.org It has been applied to various reactions, including multicomponent syntheses of complex chromene-based conjugates. nih.gov For example, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinone moieties has been efficiently achieved under microwave irradiation, significantly reducing reaction times from 4–7 hours to just 8–10 minutes. nih.gov A comparative study showed that a microwave-assisted reaction to produce quinolin-4-ylmethoxychromen-4-ones took only 4 minutes, whereas conventional heating required 60 minutes and resulted in lower yields. rsc.org

Ultrasound Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of various chromene derivatives. mdpi.com The synthesis of 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles and their derivatives has been investigated under ultrasound activation, which influences reaction pathways and outcomes. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of Phenylthiazolidinone-bearing 2H-chromenes | 4–7 hours | 8–10 minutes | Significant | nih.gov |

| Synthesis of Quinolin-4-ylmethoxychromen-4-ones | 60 minutes | 4 minutes | Yes | rsc.org |

| Condensation of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde | 20 minutes | 3–5 minutes | 55-84% vs 63-70% | jmest.org |

Intramolecular Cyclization and Annulation Reactions in 2H-Chromene Formation

The construction of the 2H-chromene ring often relies on intramolecular cyclization and annulation reactions, which are powerful strategies for forming heterocyclic systems. These methods offer high atom economy and can generate complex structures from relatively simple precursors. researchgate.netrsc.org

A catalytic ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes provides an efficient route to 2H-chromenes. This reaction utilizes a [2.2.1]-bicyclic hydrazine catalyst and proceeds through a [3+2]/retro-[3+2] metathesis mechanism. nih.gov Another approach involves the Petasis condensation of vinylic boronic acids with salicylaldehydes and amines, which, upon heating, undergoes cyclization to yield 2H-chromenes. organic-chemistry.org

Rauhut-Currier Type Cyclizations for 2H-Chromene Ring Systems

The Rauhut-Currier (RC) reaction, also known as the vinylogous Morita–Baylis–Hillman reaction, involves the coupling of two electron-deficient alkenes under the influence of a nucleophilic catalyst. wikipedia.org Its intramolecular variant has been effectively applied to the synthesis of chromene rings.

Lithium selenolates have been demonstrated as efficient nucleophilic catalysts for the intramolecular Rauhut-Currier cyclization of chalcone derivatives, leading to the formation of both 2H- and 4H-chromenes. nih.govacs.orgresearchgate.net The regioselectivity of the cyclization depends on the substituents on the chalcone backbone. acs.org When an ethoxy group is present at a specific position, 2H-chromenes are preferentially formed. acs.org Mechanistic studies indicate that this transformation proceeds via a true Rauhut-Currier pathway rather than a 6π-electrocyclization. nih.govacs.org Additionally, a domino Rauhut-Currier-type reaction, followed by cyclization and isomerization, has been developed to access densely functionalized aromatic chromene derivatives under metal-free conditions. nih.gov

[4+2] Cycloaddition Reactions and Derivatives

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for forming six-membered rings and has been applied to the synthesis of the chromene scaffold. researchgate.net This can involve either the formation of the pyran ring onto a pre-existing aromatic system or the construction of the benzene (B151609) ring.

One strategy involves an unexpected [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols, catalyzed by the super Brønsted acid Triflimide (HNTf₂), to produce polysubstituted 2H-chromenes. nih.gov A facile asymmetric [4+2] cycloaddition of salicyl N-phosphonyl imines with allenoates has also been developed, providing highly functionalized 4H-chromenes with excellent diastereoselectivity. nih.gov

Post-Synthetic Functionalization and Derivatization of the 2H-Chromene Nucleus

Late-stage functionalization of the pre-formed 2H-chromene nucleus is a crucial strategy for creating libraries of analogues for various applications. rsc.org These modifications can target different positions of the chromene ring system, allowing for fine-tuning of its properties.

One versatile method involves the nickel-catalyzed C-O activation of readily accessible 2-ethoxy-2H-chromenes, which allows for C-C bond formation with boronic acids to introduce a wide range of substituents at the 2-position. organic-chemistry.org This modular approach has been used for the late-stage incorporation of complex molecular fragments. organic-chemistry.org

Another strategy focuses on the derivatization of specific chromene precursors. For instance, 6- and 8-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene intermediates can be subjected to Sonogashira reactions to install extended alkyne chains, which can be further modified to introduce terminal amino groups. nih.gov This functionalized congener approach allows for the systematic exploration of structure-activity relationships. nih.gov A methodology for synthesizing 2,2-disubstituted 2H-chromenes has also been developed using a benthamdirect.comasianpubs.org-phospha-Brook rearrangement catalyzed by a Brønsted base. researchgate.net

Mechanistic Elucidation of 2H-Chromene Formation Reactions

The synthesis of the 2H-chromene scaffold, the core of this compound, is accomplished through a variety of sophisticated chemical reactions. The underlying mechanisms of these transformations are diverse, often dictated by the choice of catalyst and starting materials. Detailed mechanistic studies, frequently supported by computational methods like Density Functional Theory (DFT) and spectroscopic evidence, have been crucial in understanding and optimizing these synthetic routes. The formation of the 2H-chromene ring system can be broadly understood through several key mechanistic paradigms, including transition-metal catalyzed pathways, organocatalytic cycles, and pericyclic reactions. msu.eduresearchgate.net

Transition-Metal Catalyzed Mechanisms

Transition metals play a pivotal role in many modern synthetic strategies for 2H-chromenes, offering unique pathways that are often highly efficient and selective. msu.edu

Metallo-Radical Pathways: Cobalt-Catalyzed Synthesis

A notable example is the cobalt(II)-porphyrin catalyzed synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. nih.gov This reaction proceeds through a complex metallo-radical mechanism that has been elucidated using DFT calculations, Electron Paramagnetic Resonance (EPR) spectroscopy, and radical-trapping experiments. nih.govacs.org

The proposed mechanism unfolds in several distinct steps:

Carbene Radical Formation : The cobalt(II) catalyst activates the salicyl-N-tosylhydrazone to generate a cobalt(III)-carbene radical intermediate. msu.edunih.gov

Radical Addition : This carbene radical undergoes a radical addition to the terminal alkyne, forming a key salicyl-vinyl radical intermediate. nih.govacs.org

Hydrogen Atom Transfer (HAT) : An intramolecular hydrogen atom transfer occurs from the phenolic hydroxyl group to the vinyl radical. nih.gov This is a critical step that facilitates the subsequent cyclization.

o-Quinone Methide Intermediate : The HAT step leads to the formation of an ortho-quinone methide intermediate, which dissociates from the cobalt center. nih.govacs.org

Ring-Closing Reaction : The final 2H-chromene product is formed via a spontaneous endo-cyclic, sigmatropic ring-closing reaction of the o-quinone methide. nih.govacs.org This final step is a form of pericyclic reaction, specifically a 6π-electrocyclization.

msu.edunih.govmsu.edunih.govnih.govnih.govacs.orgacs.orgnih.govOther Metal-Catalyzed Pathways

Other transition metals like gold, iron, and chromium also catalyze 2H-chromene synthesis through different mechanisms. msu.edu For instance, gold catalysts can facilitate the cycloisomerization of propargyl aryl ethers. msu.edu This reaction is believed to proceed via π-activation of the alkyne by the gold catalyst, which renders it susceptible to intramolecular nucleophilic attack by the phenolic oxygen, followed by protodeauration to yield the 2H-chromene ring.

Organocatalytic Mechanisms

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for 2H-chromene synthesis. These methods often offer advantages in terms of cost, toxicity, and environmental impact.

Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel approach utilizes a bicyclic hydrazine catalyst to effect a ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes. nih.govsemanticscholar.org This reaction operates through a [3+2]/retro-[3+2] metathesis mechanism. nih.govsemanticscholar.org DFT calculations support a pathway where the hydrazine catalyst and the aldehyde substrate engage in a [3+2] cycloaddition, followed by a retro-[3+2] cycloreversion that forms the chromene ring and regenerates the catalyst. nih.gov The steric properties of substituents on the allyl group were found to be critical for facilitating the productive cycloreversion step. nih.govsemanticscholar.org

Tandem Oxa-Michael-Henry Reactions

The synthesis of 3-nitro-2H-chromenes can be achieved via an asymmetric tandem oxa-Michael-Henry reaction. organic-chemistry.org This process is often catalyzed by chiral aminocatalysts, such as those derived from L-proline. The mechanism involves:

Initial deprotonation of the salicylaldehyde's hydroxyl group.

The resulting phenoxide acts as a nucleophile in an oxa-Michael addition to a conjugated nitroalkene.

The intermediate then undergoes a subsequent intramolecular Henry (nitro-aldol) reaction, where the carbanion alpha to the nitro group attacks the aldehyde carbonyl, closing the ring to form the 3-nitro-2H-chromene product. organic-chemistry.org

Pericyclic Reaction Mechanisms

Pericyclic reactions are concerted processes that occur via a single cyclic transition state without the formation of intermediates. adichemistry.commeta-synthesis.com They are fundamental to several 2H-chromene syntheses, either as the main ring-forming strategy or as a key step within a longer mechanistic sequence.

Electrocyclization

As mentioned previously, the final step of the cobalt-catalyzed metallo-radical pathway is a 6π-electrocyclization of an o-quinone methide intermediate. nih.govacs.org In this unimolecular reaction, the six π-electrons of the conjugated system reorganize through a cyclic transition state to form a new sigma bond, thereby closing the pyran ring. meta-synthesis.com

Sigmatropic Rearrangements

The Claisen rearrangement of aryl propargyl ethers is a classic method for accessing chromene structures. nih.gov This reaction is a researchgate.netresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction where a sigma bond migrates across a π-system. The rearrangement typically forms an allenyl-substituted phenol intermediate, which then tautomerizes and cyclizes to afford the chromene product.

nih.govnih.govnih.govnih.govsemanticscholar.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.govadichemistry.comAdvanced Spectroscopic and Structural Characterization of 2 Butyl 8 Methyl 2h Chromene and Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.

For 2-Butyl-8-methyl-2H-chromene, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups and structural features. Key expected vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups would appear in the 3000-2850 cm⁻¹ range.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the aromatic ring and the pyran ring would give rise to absorptions in the 1650-1450 cm⁻¹ region.

C-O stretching vibrations: The ether linkage (C-O-C) within the chromene ring system is expected to show a strong absorption band in the 1260-1000 cm⁻¹ region.

Out-of-plane C-H bending: The substitution pattern on the aromatic ring can often be inferred from the pattern of strong absorption bands in the 900-675 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.

The presence and precise positions of these absorption bands provide confirmatory evidence for the presence of the chromene core and the alkyl substituents.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Olefinic C=C | Stretching | 1680 - 1620 |

| C-O-C (Ether) | Stretching | 1260 - 1000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Note: These are general expected ranges and actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The chromene ring system in this compound contains a conjugated π-electron system, which gives rise to characteristic UV-Vis absorption bands. The electronic transitions in such systems are typically of the π → π* type. researchgate.net The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of substituents on the chromene ring. Alkyl groups, such as the butyl and methyl groups in the target molecule, generally have a small bathochromic (red) shift effect on the λmax. The molar absorptivity (ε) provides information on the probability of the electronic transition.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. ias.ac.in Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₄H₁₈O), HRMS would be used to measure the exact mass of its molecular ion [M]⁺ or a protonated species [M+H]⁺. This experimentally determined mass can then be compared to the calculated exact masses of all possible elemental formulas. A close match between the measured and calculated mass allows for the unambiguous determination of the molecular formula, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. This is a critical step in the structural confirmation of newly synthesized compounds. ias.ac.innih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

Electron Microscopy (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy, High-Resolution Transmission Electron Microscopy) for Catalyst and Nanomaterial Characterization

Electron microscopy techniques are powerful tools for visualizing the morphology and structure of materials at the micro- and nanoscale. While not typically used for the direct characterization of small organic molecules like this compound, they are highly relevant when this compound or its derivatives are incorporated into larger systems, such as catalysts or nanomaterials. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material, revealing its topography and morphology. If this compound were used to functionalize a catalyst support, SEM could be used to visualize the surface of the catalyst particles.

Transmission Electron Microscopy (TEM) provides images of the internal structure of a material by passing a beam of electrons through a thin sample. TEM can be used to determine the size, shape, and distribution of nanoparticles.

High-Resolution Transmission Electron Microscopy (HR-TEM) allows for the visualization of the atomic lattice of a crystalline material.

In the context of materials science applications involving chromene derivatives, these electron microscopy techniques are crucial for understanding the relationship between the structure of the material and its properties.

Computational and Theoretical Investigations of the 2 Butyl 8 Methyl 2h Chromene System

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic structures like chromene derivatives. DFT calculations are used to optimize the molecular geometry and to derive various electronic and reactivity parameters. For chromene systems, these calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to provide reliable predictions of their behavior. researchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In studies of various chromene derivatives, the HOMO is typically localized over the electron-rich benzopyran ring, while the LUMO may be distributed across the entire π-system. For 2-Butyl-8-methyl-2H-chromene, the electron-donating nature of the methyl and butyl groups is expected to influence the energy of the HOMO. DFT calculations on similar substituted chromenes have revealed energy gaps typically in the range of 4 to 6 eV. rsc.orgnih.gov This value indicates a stable but reactive molecule, prone to participating in charge transfer interactions. researchgate.net

Interactive Table 4.1.1: Representative Frontier Molecular Orbital Energies for Chromene-like Structures

| Parameter | Representative Value (eV) | Significance |

| EHOMO | ~ -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Derived from the HOMO and LUMO energies via Koopmans' theorem, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are instrumental in predicting how a molecule will behave in a chemical reaction.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it signifies the molecule's polarizability. rsc.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η. A higher value indicates a better electrophile.

For chromene derivatives, these descriptors help in understanding their interaction with biological targets and their potential reaction pathways. researchgate.net

Interactive Table 4.1.2: Calculated Global Reactivity Descriptors for a Representative Chromene System

| Descriptor | Formula | Representative Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 - 2.5 | High stability and low reactivity. |

| Chemical Softness (S) | 1 / η | ~ 0.4 - 0.5 | Moderate polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 3.5 - 4.5 | Good ability to attract electrons. |

| Chemical Potential (μ) | -χ | ~ -3.5 to -4.5 | High tendency to retain electrons. |

| Electrophilicity Index (ω) | μ² / 2η | ~ 2.5 - 4.0 | A good electrophile, capable of accepting electron density. |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic, aliphatic (butyl and methyl), and heterocyclic rings, C=C stretching of the aromatic ring, and C-O-C stretching of the pyran ether linkage. Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental data for related coumarin (B35378) and chromene structures. daneshyari.com

DFT calculations are also extensively used to predict spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can confirm the molecular structure and assist in the assignment of complex spectra. eurjchem.com For this compound, calculations would predict the chemical shifts for the protons and carbons of the butyl group, the methyl group, and the chromene core.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. rsc.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the λmax values and intensities of absorption bands in the UV-Vis spectrum. For chromene systems, the absorption bands typically arise from π→π* transitions within the aromatic system.

Molecular Docking Simulations for Ligand-Target Interrogation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. frontiersin.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations can be used to explore its binding affinity and mode of interaction with various biologically relevant targets. Chromene and coumarin derivatives have been investigated as inhibitors for a wide range of enzymes, including acetylcholinesterase, carbonic anhydrases, and various kinases. nih.govdaneshyari.comnih.govmdpi.com In a typical docking study, the this compound molecule would be placed in the active site or binding pocket of a target protein. The simulation then explores various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov These insights are invaluable for designing more potent and selective inhibitors.

Mechanistic Pathway Elucidation and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are indispensable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. tandfonline.com

For reactions involving the this compound system, such as its synthesis or metabolic degradation, DFT can be used to calculate the activation energies associated with different possible pathways. Transition state theory allows for the calculation of reaction rates from these activation energies. For instance, in the synthesis of chromene derivatives, computational studies can help to understand the energetics of the cyclization step, providing insights into the reaction's feasibility and selectivity. tandfonline.com Similarly, studying potential metabolic pathways can predict the formation of various metabolites by calculating the energies of oxidation or hydrolysis reactions. mdpi.com This knowledge is critical for understanding the compound's stability and potential biotransformation in a biological system.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity based on its molecular structure. Through the development of predictive models, SAR helps in prioritizing lead candidates, optimizing their properties, and minimizing the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this system by examining studies on analogous 2H-chromene derivatives.

A typical QSAR study involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. These descriptors are then used to build a regression model that predicts the biological activity.

Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and solubility |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability | |

| Electronic | Dipole Moment | Influences electrostatic interactions with biological targets |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons | |

| Topological | Wiener Index | Describes molecular branching |

| Kier & Hall Shape Indices | Quantify molecular shape and flexibility |

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to generate a predictive model.

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) responsible for a molecule's biological activity. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers.

In the absence of a known 3D structure of the biological target, a pharmacophore model can be developed based on a set of active compounds. For the this compound system, a pharmacophore model would likely include:

A hydrophobic feature corresponding to the butyl group.

An aromatic ring from the chromene core.

A hydrogen bond acceptor represented by the oxygen atom in the pyran ring.

The spatial arrangement of these features would be crucial for biological activity. Computational tools can be used to align a series of active 2H-chromene derivatives and extract a common pharmacophore hypothesis. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired pharmacophoric pattern and, therefore, a higher probability of being active.

Ligand-based drug design strategies for this compound could also involve shape-based screening, where the 3D shape of the molecule is used as a template to find other compounds with similar shapes, or the generation of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which provide a more detailed understanding of the steric and electrostatic requirements for activity.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Corresponding Molecular Moiety | Role in Molecular Recognition |

| Hydrophobic | Butyl group at position 2 | Van der Waals interactions with nonpolar residues in the binding site |

| Aromatic Ring | Benzene (B151609) ring of the chromene core | π-π stacking interactions with aromatic amino acid residues |

| Hydrogen Bond Acceptor | Oxygen atom of the pyran ring | Formation of hydrogen bonds with donor groups in the target protein |

Molecular Dynamics Simulations for Conformational Studies and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational changes, binding pathways, and the stability of protein-ligand complexes.

For the this compound system, MD simulations can be employed to:

Explore the conformational landscape: The butyl chain can adopt various conformations, and MD simulations can identify the most stable and biologically relevant conformers.

Investigate binding to a target protein: If a biological target for this compound is identified, MD simulations can be used to study the dynamics of the binding process. This includes observing how the ligand enters the binding site, the key intermolecular interactions that stabilize the complex, and the conformational changes that occur in both the ligand and the protein upon binding.

Calculate binding free energies: Advanced MD simulation techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding affinity of this compound to its target, providing a theoretical prediction that can be compared with experimental data.

Biological Activities of 2 Butyl 8 Methyl 2h Chromene and Analogous 2h Chromenes: Mechanistic and in Vitro Studies

Anticancer and Antitumor Mechanistic Investigations in Cell Lines

Derivatives of the 2H-chromene nucleus have been extensively investigated as potential anticancer agents. Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

A significant mechanism underlying the anticancer activity of certain 2H-chromene analogs is their function as microtubule-targeting agents. nih.govnih.gov Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov Disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov

Several 4-aryl-4H-chromene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. nih.govnih.gov This inhibition of polymerization leads to the destabilization and disruption of the microtubule network within the cell. nih.govnih.gov The consequence of this cytoskeletal disruption is the failure to form a functional mitotic spindle, which is crucial for chromosome segregation during mitosis. nih.gov This interference with cell division ultimately leads to mitotic arrest and subsequent cell death. nih.govnih.gov For instance, certain 2-amino-4-aryl-4H-chromenes have demonstrated potent tubulin polymerization inhibitory activity, with IC50 values in the micromolar range. researchgate.net

The disruption of microtubule function by 2H-chromene derivatives directly triggers cell cycle arrest, a hallmark of microtubule-destabilizing drugs. nih.gov By interfering with mitotic spindle formation, these compounds prevent cells from successfully completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com This mitotic arrest is a critical checkpoint; if the cell cannot properly align and segregate its chromosomes, it often initiates programmed cell death, or apoptosis. researchgate.netmdpi.com

Apoptosis induction by chromene derivatives proceeds through both extrinsic and intrinsic (mitochondrial) pathways. nih.govorientjchem.org The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. researchgate.net This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated by chromene treatment. nih.gov The released cytochrome c activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3. researchgate.net The extrinsic pathway can also be activated, involving death receptors and the activation of caspase-8. researchgate.net Ultimately, both pathways converge on the activation of caspase-3, which cleaves key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.comresearchgate.net Studies on various benzochromene derivatives have confirmed their ability to induce apoptosis and cause cell cycle arrest in multiple human cancer cell lines, with IC50 values in the low micromolar range. orientjchem.orgresearchgate.netnih.gov

Beyond cytoskeletal disruption, 2H-chromene derivatives have been shown to inhibit specific enzymes that play crucial roles in cancer progression. One such target is the family of Src kinases. Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, where it promotes cell proliferation, survival, invasion, and angiogenesis. Certain 1H-benzo[f]chromene and 4-aryl-4H-chromene derivatives have been identified as inhibitors of c-Src kinase, presenting a distinct mechanism for their anticancer effects. researchgate.netnih.gov

Another key enzyme targeted by chromene analogs is aromatase (cytochrome P450 19A1). nih.gov Aromatase is responsible for the final step in the biosynthesis of estrogens from androgens. mdpi.com In hormone-receptor-positive breast cancers, estrogens stimulate tumor growth, and inhibiting aromatase is a primary therapeutic strategy for postmenopausal women. mdpi.com Several chromene derivatives, including hybrids containing sulfonamide moieties, have demonstrated significant inhibitory effects on aromatase activity, with some compounds showing potency in the nanomolar range. nih.govresearchgate.net

Solid tumors often contain regions of low oxygen, a condition known as hypoxia. nih.gov To survive and proliferate in this environment, cancer cells activate the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.govmdpi.com HIF-1 is a transcription factor that upregulates genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor adaptation and resistance to therapy. nih.govmdpi.com The HIF-1 pathway is therefore an attractive target for cancer drug development. nih.gov

A novel small molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was discovered as an inhibitor of the HIF-1 pathway. nih.gov This compound and its analogs, based on the 2,2-dimethyl-2H-chromene scaffold, function by disrupting the formation of the active HIF-1 transcriptional complex. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α stabilizes and dimerizes with HIF-1β, and this complex then recruits co-activators like p300/CBP to initiate gene transcription. nih.gov It is proposed that these chromene-based inhibitors bind to the CH1 domain of the p300/CBP co-activator, which prevents the proper assembly of the HIF-1α/HIF-1β/p300 transcriptional complex, thereby inhibiting the hypoxic response. nih.gov

Antimicrobial and Antifungal Activity Assessment in Pathogen Models

In addition to their anticancer properties, 2H-chromene derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The emergence of multidrug-resistant pathogens necessitates the discovery of novel therapeutic agents, and the chromene scaffold has proven to be a valuable starting point. researchgate.netorientjchem.org

Various synthetic chromene derivatives have been tested against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). researchgate.netorientjchem.org For example, certain halogenated 3-nitro-2H-chromenes displayed potent anti-staphylococcal activity, with tri-halogenated derivatives showing MIC values as low as 1–4 μg/mL against multidrug-resistant strains. researchgate.net Other studies have identified chromene derivatives with broad-spectrum antifungal activity against plant pathogenic fungi, with some compounds exhibiting greater efficacy than commercial fungicides. researchgate.net The structural diversity achievable through synthesis allows for the fine-tuning of activity against specific pathogens.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. asianpubs.org Antioxidants can mitigate oxidative damage by neutralizing free radicals. nih.gov Phenolic compounds, including many chromene derivatives, are well-known for their antioxidant properties. nih.govnih.gov

The primary mechanism of antioxidant action for these compounds is free radical scavenging, typically through a hydrogen atom transfer (HAT) process. mdpi.com The hydroxyl groups on the chromene ring system can donate a hydrogen atom to a reactive free radical, thereby stabilizing the radical and preventing it from causing cellular damage. mdpi.com The resulting chromene-based radical is often stabilized by resonance, making the parent molecule an effective antioxidant. The antioxidant capacity of 2H-chromene derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. asianpubs.orgnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, with lower IC50 values indicating higher antioxidant activity. mdpi.com Studies have shown that various substituted 2H-chromenes possess significant DPPH radical scavenging activity. asianpubs.orgnih.gov

Anti-inflammatory Properties and Molecular Targets

The anti-inflammatory potential of 2H-chromene derivatives has been attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. Specifically, their inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes have been a primary focus of investigation. These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

One notable 2H-chromene derivative, (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140), has been identified as a potent 5-LOX inhibitor. In in vitro assays, KRH-102140 demonstrated significant inhibition of 5-LO activity with an IC₅₀ value of 160 ± 23 nmol/l. This inhibition of 5-LO leads to a reduction in the production of leukotrienes, thereby exerting an anti-inflammatory effect. semanticscholar.org

Furthermore, the chromene scaffold has been recognized as a suitable template for the development of selective COX-2 inhibitors. frontiersin.org COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The dual inhibition of both COX-2 and 5-LOX pathways by certain chromene derivatives presents a promising strategy for developing broad-spectrum anti-inflammatory agents. nih.gov

| Compound | Target | IC₅₀ (nmol/l) |

|---|---|---|

| (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) | 5-Lipoxygenase (5-LO) | 160 ± 23 |

Antidiabetic Activity Investigations (e.g., α-amylase, α-glucosidase, PPAR-γ inhibition)

Several 2H-chromene derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. Their inhibition can delay glucose absorption and consequently lower postprandial blood glucose levels.

A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives demonstrated significant inhibitory activity against α-amylase. nih.gov Notably, two derivatives exhibited promising IC₅₀ values of 1.76 ± 0.01 μM and 1.08 ± 0.02 μM, respectively, in comparison to the standard drug Acarbose (IC₅₀ = 0.43 ± 0.01 μM).

In addition to α-amylase inhibition, these compounds also showed potent activity against α-glucosidase. nih.gov One derivative, 3-cyano-2-imino-2H-chromene-6-sulfonamide, displayed an IC₅₀ value of 0.548 ± 0.02 μg/mL, which was more potent than Acarbose (IC₅₀ = 0.604 ± 0.02 μg/mL). nih.gov Another study on 6-(piperidin-1-ylsulfonyl)-2H-chromenes also identified potent α-glucosidase inhibitors, with two compounds showing IC₅₀ values of 0.975 ± 0.04 and 0.584 ± 0.02 µg/mL.

Furthermore, the antidiabetic potential of these chromene derivatives extends to their interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor that plays a crucial role in insulin (B600854) sensitization and glucose metabolism. Chromene-6-sulfonamide derivatives have been shown to exhibit potential PPAR-γ activity, with IC₅₀ values of 3.152 ± 0.03 and 3.706 ± 0.32 μg/mL, which are comparable to the standard drug Pioglitazone (IC₅₀ = 4.884 ± 0.29 μg/mL). nih.gov This suggests that these compounds may improve insulin sensitivity.

| Compound | Target | IC₅₀ |

|---|---|---|

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | α-amylase | 1.08 ± 0.02 μM |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-amylase | 1.76 ± 0.01 μM |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-glucosidase | 0.548 ± 0.02 μg/mL |

| 6-(piperidin-1-ylsulfonyl)-2H-chromene derivative 10 | α-glucosidase | 0.584 ± 0.02 µg/mL |

| Chromene-6-sulfonamide derivative 2 | PPAR-γ | 3.152 ± 0.03 μg/mL |

| Chromene-6-sulfonamide derivative 9 | PPAR-γ | 3.706 ± 0.32 μg/mL |

Antiviral and Anti-HIV Activity Studies

The chromene scaffold has been identified as a valuable pharmacophore in the development of antiviral agents, with a particular emphasis on anti-HIV activity. A number of fused chromene derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 replication.

In one study, a series of pyrano-chromene and pyrimido pyrano-chromene derivatives were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. Another investigation into chroman aldehydes, which are structurally related to 2H-chromenes, revealed inhibitory activity against HIV. Specifically, compounds with a fourteen-carbon structure were found to be the most effective, with IC₅₀ values ranging from 30 to 40 µM. One such compound demonstrated an IC₅₀ of approximately 30 µM and a 50% lethal concentration (LC₅₀) of 145 µM, resulting in a therapeutic index of about 5.

The mechanism of anti-HIV action for some chromene derivatives is believed to involve the inhibition of reverse transcriptase, a critical enzyme for viral replication. The structural diversity of chromene-based compounds allows for the exploration of various molecular targets within the HIV life cycle, making them a promising class of compounds for further antiviral drug development.

| Compound Class | Virus | IC₅₀ (µM) |

|---|---|---|

| Chroman aldehydes (14-carbon) | HIV | 30 - 40 |

Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomal)

Derivatives of 2H-chromene have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasites responsible for leishmaniasis and trypanosomiasis (Chagas disease).

In the context of antileishmanial activity, coumarin-chalcone hybrids, which incorporate the 2H-chromen-2-one structure, have been synthesized and evaluated. One such hybrid, (E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one (H25), exhibited the highest activity against intracellular amastigotes of Leishmania braziliensis, with an EC₅₀ value of 18.6 ± 3.5 µM. Another compound in the same series, (E)-7-(diethylamino)-3-(4-(methoxyphenyl)acryloyl)-2H-chromen-2-one (H12), also showed notable activity with an EC₅₀ of 25.6 ± 0.4 µM. Benzo[h]chromene derivatives have also been investigated, with compounds 1b and 3f showing excellent selectivity indices against Leishmania braziliensis (19 and 18, respectively).

The antitrypanosomal activity of these compounds is also noteworthy. The same H25 hybrid that was effective against Leishmania also demonstrated the greatest activity against Trypanosoma cruzi, with an EC₅₀ value of 13.2 ± 0.4 µM, which is comparable to the reference drug benznidazole. Furthermore, a series of benzo[h]chromene derivatives were tested against Trypanosoma cruzi, with compounds 1a, 1b, 2a, and 3f exhibiting superior activity to benznidazole, with IC₅₀ values of 19.2, 37.3, 68.7, and 24.7 µM, respectively. The molecular target for some of these compounds is believed to be trypanothione (B104310) reductase, a key enzyme in the parasite's antioxidant defense system.

| Compound | Parasite | Activity (EC₅₀/IC₅₀) |

|---|---|---|

| (E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one (H25) | Leishmania braziliensis | EC₅₀: 18.6 ± 3.5 µM |

| (E)-7-(diethylamino)-3-(4-(methoxyphenyl)acryloyl)-2H-chromen-2-one (H12) | Leishmania braziliensis | EC₅₀: 25.6 ± 0.4 µM |

| (E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one (H25) | Trypanosoma cruzi | EC₅₀: 13.2 ± 0.4 µM |

| Benzo[h]chromene derivative 1a | Trypanosoma cruzi | IC₅₀: 19.2 µM |

| Benzo[h]chromene derivative 3f | Trypanosoma cruzi | IC₅₀: 24.7 µM |

Exploration of Other Biological Modulations (e.g., Anticholinesterase, Anticonvulsant, Antithrombotic, P2Y₆ Receptor Antagonism)

The diverse pharmacological profile of 2H-chromenes extends to several other biological activities, including anticholinesterase, anticonvulsant, and P2Y₆ receptor antagonism.

A number of 2H/4H-chromene analogs have been reported to possess anticholinesterase activity, which is relevant for the management of Alzheimer's disease. A series of imino-2H-chromene derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One compound bearing a benzyl (B1604629) pendant was identified as the best inhibitor of BuChE with an IC₅₀ of 3.3 μM. Another study on substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates identified a potent AChE inhibitor with an IC₅₀ of 13.5 ± 1.7 nM.

The anticonvulsant properties of 2H-chromene-based hydrazones have been investigated in murine models. While not as potent as standard drugs like phenytoin, these compounds demonstrated a dose-dependent increase in the latency to seizure onset and a reduction in the incidence of tonic hind limb extension.

The P2Y₆ receptor, a G-protein coupled receptor involved in various inflammatory and degenerative conditions, has been identified as a target for 2H-chromene derivatives. A 6-(Boc-amino-n-heptylethynyl) analogue of 3-nitro-2-(trifluoromethyl)-2H-chromene was found to be a potent P2Y₆ receptor antagonist with an IC₅₀ of 162 nM. This highlights the potential of this class of compounds in treating conditions where P2Y₆ receptor signaling is implicated.

While specific studies on the antithrombotic activity of 2-Butyl-8-methyl-2H-chromene were not prominent, the broader class of chromene derivatives has been associated with anticoagulant properties. This suggests a potential for 2H-chromenes to influence thrombosis, although further targeted research is required.

| Compound | Activity | Target | IC₅₀ |

|---|---|---|---|

| Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate | Anticholinesterase | AChE | 13.5 ± 1.7 nM |

| Imino-2H-chromene derivative with benzyl pendant | Anticholinesterase | BuChE | 3.3 µM |

| 6-(Boc-amino-n-heptylethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene | P2Y₆ Receptor Antagonism | P2Y₆ Receptor | 162 nM |

Applications of 2h Chromene Scaffolds in Advanced Materials Science and Catalysis

Photochromic Materials Development

One of the most prominent applications of 2H-chromene derivatives lies in the field of photochromic materials. cdnsciencepub.commsu.edumdpi.com These materials exhibit a reversible change in color upon exposure to electromagnetic radiation, typically UV light. This phenomenon in 2H-chromenes is attributed to a reversible electrocyclic ring-opening reaction of the pyran ring, which converts the colorless chromene into a colored, open-ring merocyanine dye. mdpi.com The reverse reaction, or fading, can be induced by visible light or occurs thermally.

The photochromic properties of 2H-chromenes, such as the color of the open form, fading rate, and fatigue resistance, can be finely tuned by modifying the substituents on the chromene core. For instance, the introduction of different functional groups can influence the electronic properties of the molecule, thereby altering the absorption spectrum of the colored form. Furo-fused 2H-chromenes, for example, have been shown to exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectra compared to their naphthopyran counterparts, resulting in different achievable colors. cdnsciencepub.comcdnsciencepub.comingentaconnect.com

The development of novel 2H-chromene derivatives continues to be an active area of research, with a focus on improving their performance for various applications, including smart windows, ophthalmic lenses, and optical data storage. ioffe.ru

Table 1: Photochromic Properties of Selected 2H-Chromene Derivatives

| 2H-Chromene Derivative | Substituents | Matrix/Solvent | Color Change (Colorless to Colored) | Fading Characteristics | Reference |

| Furo-fused 2H-chromenes | Varied | Toluene | Not specified | Exhibits photochromic behavior at room temperature | cdnsciencepub.comcdnsciencepub.com |

| 2H-Benzo[h]chromenes | Phenyl, Nitrophenyl, etc. | CDCl3 | Not specified | Good photochromic responses and rapid bleaching | mdpi.com |

| 2,2-diphenyl-2H-chromene derivatives | Bromoalkoxy groups | Not specified | Conversion to open forms under UV irradiation | Dependent on bromoalkoxy chain length and concentration | Not specified |

This table is illustrative and based on general findings in the provided search results. Specific quantitative data for "2-Butyl-8-methyl-2H-chromene" is not available.

Polymeric Materials and Coatings Enhancements (e.g., UV stability)

The incorporation of 2H-chromene derivatives into polymeric materials and coatings is primarily driven by their photochromic properties rather than for the enhancement of the polymer's intrinsic UV stability. When embedded in a polymer matrix, these chromenes can impart photochromic functionality to the material, allowing it to reversibly change color upon UV exposure. ioffe.ru This has led to the development of photochromic polymers for applications such as smart packaging, light-adaptive textiles, and decorative coatings.

The interaction between the 2H-chromene and the polymer matrix is a critical factor influencing the photochromic performance. The rigidity and free molecular volume of the polymer can affect the kinetics of the ring-opening and ring-closing reactions, thereby influencing the coloration and fading rates. ioffe.ru For example, studies have shown differences in the formation of protonated complexes of the photoinduced colored form of chromenes in different polymer films like polyvinyl butyral (PVB) and polymethyl methacrylate (PMMA), which is attributed to the varying rigidity of these polymers. ioffe.ru

While 2H-chromenes respond to UV radiation, their role in protecting the polymer from UV degradation is not well-established in the reviewed literature. The primary function described is the reversible color change of the chromene itself within the polymer host.

Electrochemical Sensors and Sensing Materials Design

The versatile structure of the 2H-chromene scaffold makes it an attractive platform for the design of electrochemical sensors. By functionalizing the chromene core with specific recognition moieties, sensors with high selectivity and sensitivity for various analytes can be developed. A significant area of application is in the detection of metal ions.

For instance, coumarin (B35378) derivatives, which are structurally related to 2H-chromenes, have been employed as chemosensors for the detection of metal ions such as Fe²⁺, Fe³⁺, Hg²⁺, and Cu²⁺. rsc.org The binding of the metal ion to the chromene-based ligand can induce a measurable electrochemical response, allowing for the quantification of the analyte. The modification of electrodes with these compounds can enhance the sensitivity and selectivity of the detection. For example, cobalt oxide nanoparticles have been used in conjunction with a 4-hydroxy-2-oxo-2H-chromene-3-carboxamide ligand on a glassy carbon electrode to create a sensor for warfarin. researchgate.net

The design of these sensors often involves the immobilization of the 2H-chromene derivative onto an electrode surface. This can be achieved through various methods, including the use of conducting polymers or by direct chemical modification of the electrode material. The resulting modified electrodes can then be used in techniques such as stripping voltammetry to detect trace amounts of metal ions in environmental and biological samples. mdpi.com

Table 2: 2H-Chromene Derivatives in Electrochemical Sensing

| 2H-Chromene/Coumarin Derivative | Target Analyte(s) | Electrode Modification | Detection Method | Reference |

| Thioanalogues of coumarin derivatives | Fe²⁺, Fe³⁺, Hg²⁺, Cu²⁺ | Not specified | Colorimetric and potentially electrochemical | rsc.org |

| 4-hydroxy-2-oxo-2H-chromene-3-carboxamide | Warfarin (in complex with Co(II)) | Cobalt oxide nanoparticles on glassy carbon electrode | Differential pulse adsorptive anodic stripping voltammetry (DPASV) | researchgate.net |

This table provides examples of the application of related chromene and coumarin structures in electrochemical sensing. Specific data for "this compound" is not available.

Catalytic Applications Beyond Organic Synthesis (e.g., Photocatalytic Reactions)

While 2H-chromenes are often the products of catalytic reactions, their direct application as catalysts for reactions beyond their own synthesis is not extensively reported in the provided literature. However, the synthesis of 2H-chromenes and their derivatives is increasingly being achieved through photocatalytic methods, which represents a significant advancement in green and sustainable chemistry. researchgate.netnih.govrsc.orgtandfonline.comscispace.comnih.govd-nb.info

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of chromenes, utilizing light as an abundant and non-toxic energy source. researchgate.netnih.govrsc.orgd-nb.info These reactions often employ a photocatalyst that can absorb visible light and initiate the desired chemical transformations, leading to the formation of the chromene scaffold with high efficiency and under mild reaction conditions. For example, a one-pot protocol for the synthesis of 2-imino-2H-chromene-3-carbonitrile has been demonstrated using visible light irradiation in a water-ethanol mixture without the need for a traditional catalyst. rsc.org

Furthermore, photocatalysts such as TiO₂ doped with silver (TiO₂-Ag) have been used to efficiently synthesize chromene derivatives under visible light. tandfonline.com These methods offer several advantages over traditional synthetic routes, including cleaner reaction profiles, easier workup procedures, and the use of environmentally friendly solvents. The development of novel photocatalytic systems for chromene synthesis is an active area of research with the potential to make the production of these valuable compounds more sustainable. scispace.comnih.govscholaris.ca

Future Directions and Research Perspectives on 2 Butyl 8 Methyl 2h Chromene

Development of Novel and Highly Efficient Synthetic Strategies for Complex Derivatives

While classical methods for chromene synthesis exist, future research must focus on developing more advanced, efficient, and sustainable strategies to generate a diverse library of 2-Butyl-8-methyl-2H-chromene derivatives. The goal is to create structurally complex analogs that can be used to probe structure-activity relationships (SAR) comprehensively.

Key areas of development include:

Catalytic Methodologies : Transitioning from stoichiometric reactions to catalytic processes is crucial. This includes employing transition metals like palladium, rhodium, cobalt, and nickel, which have been successful in various ring-closing strategies for chromene synthesis. msu.edunih.govorganic-chemistry.org For instance, cobalt-catalyzed metalloradical approaches and iron-catalyzed alkyne-carbonyl metathesis offer novel pathways to functionalized chromenes under mild conditions. msu.educaribjscitech.com

Organocatalysis : The use of small organic molecules as catalysts presents a green and metal-free alternative. msu.edufrontiersin.org Dual-organocatalytic systems, perhaps using a combination of agents like piperidine (B6355638) and p-toluenesulfonic acid, could provide high selectivity and functional group tolerance for constructing complex chromene systems. researchgate.net

Multicomponent Reactions (MCRs) : One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, saving time, resources, and reducing waste. nih.govnih.gov Designing MCRs that incorporate the core structure derived from this compound would rapidly generate libraries of novel compounds for biological screening. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and enhance safety and scalability. nih.gov Microwave-assisted synthesis, in particular, has been shown to be effective for producing chromene derivatives quickly and efficiently. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Pd, Co, Fe, Ni) to catalyze ring-forming reactions. | High efficiency, broad substrate scope, and potential for enantioselective synthesis. | msu.edunih.govcaribjscitech.com |

| Organocatalysis | Employment of metal-free small organic molecules to catalyze reactions. | Environmentally friendly ("green chemistry"), mild reaction conditions, avoids metal contamination. | msu.edufrontiersin.orgresearchgate.net |

| One-Pot Multicomponent Reactions (MCRs) | Combining three or more reactants in a single vessel to form a final product that contains portions of all reactants. | High atom economy, operational simplicity, rapid library generation. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Dramatically reduced reaction times, improved yields, cleaner reactions. | nih.govnih.gov |

Deepening Mechanistic Elucidation of Biological Actions and Target Interactions

The broader 2H-chromene class is known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govnih.gov A critical future direction is to move beyond preliminary screening and deeply investigate the specific molecular mechanisms through which this compound and its derivatives exert their biological effects.

Future research should prioritize:

Target Identification : Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or receptors that bind to this compound derivatives. Known targets for other chromenes include kinases, histone deacetylases (HDACs), aromatase, and G-protein coupled receptors like the P2Y6 receptor, which could be starting points for investigation. frontiersin.orgnih.govnih.govorientjchem.org